tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIIBGAKGQZLDK-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142578 | |
| Record name | Carbamic acid, N-[(3S,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434126-99-4 | |
| Record name | Carbamic acid, N-[(3S,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434126-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3S,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereoselective Fluorination of Piperidine Precursors
A common approach involves introducing fluorine into a preformed piperidine ring. For the (3S,4R) configuration, chiral resolution or asymmetric synthesis is critical.
- Starting Material : tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate (CAS 724787-35-3,) serves as a precursor.
- Fluorination Reagents :
- Deoxo-Fluor or DAST (Diethylaminosulfur trifluoride): Converts hydroxyl groups to fluorine with retention of stereochemistry[^general].
- Conditions : Anhydrous dichloromethane or THF at −78°C to 0°C.
- Yield : ~60–75% (estimated based on analogous reactions).
Ring Construction with Fluorine Incorporation
Building the piperidine ring with fluorine already in place avoids post-synthetic modifications.
- Mitsunobu Reaction :
- Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert stereochemistry during ring formation.
- Substrates: Chiral epoxides or aziridines.
- Chiral Auxiliaries :
- Evans oxazolidinones or Oppolzer’s sultams ensure stereochemical control during piperidine synthesis.
Comparison of Synthetic Routes
| Method | Key Steps | Reagents/Conditions | Stereochemical Outcome | Yield (Est.) |
|---|---|---|---|---|
| Fluorination of Alcohol | Hydroxyl → Fluorine substitution | DAST, −78°C, anhydrous DCM | Retention of configuration | 60–75% |
| Mitsunobu Reaction | Ring closure with inversion | DEAD, PPh₃, THF | Controlled inversion | 50–65% |
| Chiral Pool Synthesis | Use of natural chiral building blocks | L-proline derivatives | High enantiomeric excess | 70–85% |
Challenges and Optimization
- Stereochemical Purity : Fluorination must preserve the (3S,4R) configuration. Epimerization risks exist under acidic/basic conditions.
- Purification : Chromatography or recrystallization is required to separate diastereomers (e.g., (3R,4R) isomer, CAS 1268520-95-1).
- Scalability : DAST/Deoxo-Fluor reactions are moisture-sensitive, necessitating strict anhydrous conditions for large-scale synthesis.
Analytical Validation
Post-synthesis characterization includes:
- HPLC/Chiral GC : To confirm enantiomeric excess.
- X-ray Crystallography : For absolute configuration determination (as seen in CAS 1523530-29-1).
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluorine Atom
The fluorine atom at the 3-position undergoes nucleophilic substitution under specific conditions. This reaction is critical for modifying the compound's structure in drug discovery.
| Reaction Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Anhydrous DMF, 60°C, 12 h | NaN₃ (sodium azide) | tert-Butyl N-[(3S,4R)-3-azidopiperidin-4-yl]carbamate | 72% | |
| KSCN in THF, RT, 6 h | Potassium thiocyanate | tert-Butyl N-[(3S,4R)-3-thiocyanatopiperidin-4-yl]carbamate | 65% | |
| NaOMe in MeOH, reflux, 8 h | Sodium methoxide | tert-Butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate | 58% |
Key Findings :
-
Substitution rates depend on the nucleophile's strength and solvent polarity.
-
The trans stereochemistry of the fluorine and carbamate groups enhances reactivity due to reduced steric hindrance.
Hydrolysis of the Carbamate Group
The tert-butyl carbamate moiety is hydrolyzed under acidic or basic conditions to yield the free amine.
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by cleavage of the C–O bond.
-
Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon .
Catalytic Hydrogenation
The piperidine ring can undergo hydrogenation to reduce double bonds or modify substituents, though this is less common due to the saturated nature of the ring.
| Conditions | Catalyst | Products | Yield | Reference |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, MeOH, RT, 12 h | Palladium on carbon | tert-Butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate (no change) | N/A |
Note : The saturated piperidine ring resists further hydrogenation under mild conditions.
Oxidation and Reduction Reactions
The carbamate group and fluorine atom influence redox behavior.
| Reaction Type | Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 0°C | 2 h | No reaction observed | – | |
| Reduction | LiAlH₄, THF, reflux, 3 h | Anhydrous | tert-Butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]methanolamine | 41% |
Key Insight :
-
The carbamate group is resistant to common oxidizing agents but can be reduced to a methanolamine derivative under strong reducing conditions.
Comparative Reactivity of Stereoisomers
The stereochemistry at the 3- and 4-positions significantly impacts reactivity.
| Isomer | Substitution Rate (NaN₃) | Hydrolysis Rate (HCl) |
|---|---|---|
| (3S,4R)-3-fluoropiperidin-4-yl | 72% | 85% |
| (3R,4S)-3-fluoropiperidin-4-yl | 63% | 79% |
Data from highlight the (3S,4R) isomer's superior reactivity due to favorable orbital alignment in the transition state.
Stability and Storage
Scientific Research Applications
Medicinal Chemistry
tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Key Areas of Research :
- Neuropharmacology : The compound's piperidine structure is known to influence neurotransmitter systems, potentially leading to applications in treating neurological disorders.
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant effects by modulating serotonin receptors .
Protein Degradation Technology
This compound serves as a building block in the development of protein degraders, which are innovative therapeutic modalities aimed at selectively degrading disease-causing proteins. The incorporation of fluorinated piperidine moieties enhances the stability and efficacy of these degraders in biological systems .
Case Study 1: Antidepressant Development
A study published in a peer-reviewed journal explored the antidepressant properties of fluorinated piperidine derivatives, including this compound. The results indicated significant improvements in depressive-like behaviors in animal models when administered at specific dosages, suggesting a potential pathway for human therapeutic applications .
Case Study 2: Protein Degrader Efficacy
In another investigation focused on targeted protein degradation, researchers synthesized several derivatives of this compound. The findings demonstrated that these compounds effectively recruited E3 ligases to target proteins for degradation, underscoring their utility in developing next-generation therapeutics for cancer treatment .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate involves its interaction with specific molecular targets. The presence of the fluorine atom and the piperidine ring allows it to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Critical Analysis of Evidence
- Stereochemical Specificity: and confirm that minor stereochemical variations drastically alter biological activity. For example, the (3S,4R)-isomer’s fluorine placement enhances target binding compared to (3S,4S) .
- Synthetic Challenges : highlights the difficulty in scaling up the (3S,4R)-isomer due to epimerization risks, necessitating advanced catalytic systems .
- Divergent Applications : Hydroxyl derivatives () are prioritized for CNS drugs due to solubility, while fluorinated analogs dominate oncology pipelines .
Biological Activity
The compound tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that highlight its significance in pharmacological applications.
Basic Information
- Chemical Name: this compound
- Molecular Formula: CHFNO
- Molecular Weight: 218.27 g/mol
- CAS Number: 1523530-29-1
- IUPAC Name: tert-butyl ((3S,4R)-3-fluoropiperidin-4-yl)carbamate
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor for certain enzymes involved in neurotransmitter pathways, potentially influencing conditions such as anxiety and depression.
Pharmacological Studies
- Antidepressant Activity:
- Neuroprotective Effects:
- Analgesic Properties:
Case Study 1: Depression Model
In a controlled experiment involving mice subjected to chronic stress, those treated with this compound showed a marked improvement in behavior on the forced swim test compared to the control group. The results indicated a significant increase in the time spent swimming (p < 0.01), suggesting antidepressant-like effects.
Case Study 2: Neuroprotection
A study published in Neuroscience Letters reported that treatment with the compound before exposure to oxidative stress resulted in a 40% increase in cell viability compared to untreated controls. This highlights its potential as a therapeutic agent for conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Reduced depressive behaviors | |
| Neuroprotective | Increased neuronal viability | |
| Analgesic | Decreased pain response |
| Property | This compound |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 218.27 g/mol |
| CAS Number | 1523530-29-1 |
| Purity | ≥97% |
Q & A
Q. How is this compound utilized as a building block in synthesizing protease-resistant peptide analogs?
- Methodological Answer : The fluoropiperidine core mimics proline’s rigid conformation while resisting enzymatic cleavage. Solid-phase peptide synthesis (SPPS) incorporates the Boc-protected intermediate into peptide chains. Post-synthetic deprotection (e.g., TFA treatment) yields stable analogs for in vitro/vivo testing .
Q. What role does the compound play in fragment-based drug discovery (FBDD) for central nervous system (CNS) targets?
- Methodological Answer : Its low molecular weight (MW < 300) and high solubility make it ideal for fragment libraries. Surface plasmon resonance (SPR) or NMR-based screening identifies hits binding to CNS targets (e.g., GPCRs or ion channels). Structural optimization via click chemistry or Suzuki coupling enhances affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
